molecular formula C22H23N7O2 B3017695 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 893307-98-7

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B3017695
CAS RN: 893307-98-7
M. Wt: 417.473
InChI Key: XOCJBSZQMJDJKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features, which include 1,2,4-oxadiazole and 1,2,3-triazole rings. These structural motifs are known to impart certain energetic and pharmacological properties to compounds. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves high-temperature reactions to form the desired oxadiazole and triazole rings. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with a similar oxadiazole ring, was achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . This suggests that the synthesis of the compound may also involve high-temperature reactions to form the oxadiazole and triazole rings, followed by further functionalization with acetamide derivatives.

Molecular Structure Analysis

The molecular structure of compounds with oxadiazole and triazole rings has been characterized using techniques such as multinuclear NMR spectroscopy, IR, and elemental analysis . Single crystal X-ray diffraction has confirmed the structures of some related compounds, which could be indicative of the methods that would be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Compounds containing oxadiazole and triazole rings can undergo various chemical reactions, depending on the functional groups present. The related compounds synthesized in the studies provided have been used to create energetic materials, suggesting that the compound may also have the potential to participate in energetic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with oxadiazole and triazole rings include moderate thermal stabilities, as indicated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . These compounds are also insensitive towards impact and friction, which is measured by standardized tests. The detonation performance of such materials can be superior to traditional explosives like TNT, based on their calculated heats of formation and measured densities . Additionally, pharmacological tests on related structures have shown anti-inflammatory and analgesic activities, suggesting that the compound may also exhibit similar biological activities .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Azole Derivatives and Antibacterial Activity : Compounds including those with structural similarities to the specified chemical have been synthesized for potential use in combating bacterial infections. For instance, Tumosienė et al. (2012) synthesized azole derivatives demonstrating antibacterial activity against Rhizobium radiobacter (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).

  • Antimicrobial Properties of Triazole Derivatives : Other studies have explored the synthesis of 1,2,4-triazole compounds with potential applications in treating microbial infections. For example, Patel, Khan, & Rajani (2010) investigated the antimicrobial and antitubercular activities of newly synthesized 1,2,4-triazoles (Patel, Khan, & Rajani, 2010).

Antifungal Applications

  • Triazole-Oxadiazole Antifungal Effects : Compounds combining triazole and oxadiazole structures have been found effective against Candida species. Çavuşoğlu et al. (2018) synthesized triazole-oxadiazole compounds showing potent antifungal and apoptotic effects on Candida species (Çavuşoğlu, Yurttaş, & Cantürk, 2018).

Anti-inflammatory and Analgesic Properties

  • Anti-inflammatory and Anti-nociceptive Activities : Research has also been conducted on the potential anti-inflammatory and pain-relieving properties of triazole derivatives. Upmanyu et al. (2011) synthesized a series of 1,2,4-triazoles to evaluate their potential as anti-inflammatory and anti-nociceptive agents (Upmanyu, Gupta, Shah, & Mishra, 2011).

properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-4-15-7-5-6-14(3)18(15)24-17(30)12-29-20(23)19(26-28-29)22-25-21(27-31-22)16-10-8-13(2)9-11-16/h5-11H,4,12,23H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJBSZQMJDJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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